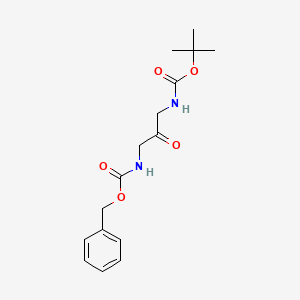

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate

CAS No.: 877317-26-5

Cat. No.: VC8166193

Molecular Formula: C16H22N2O5

Molecular Weight: 322.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877317-26-5 |

|---|---|

| Molecular Formula | C16H22N2O5 |

| Molecular Weight | 322.36 g/mol |

| IUPAC Name | benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate |

| Standard InChI | InChI=1S/C16H22N2O5/c1-16(2,3)23-15(21)18-10-13(19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,17,20)(H,18,21) |

| Standard InChI Key | QCOPAKPZXWRKIO-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1 |

| Canonical SMILES | CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC1=CC=CC=C1 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, benzyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxopropyl]carbamate, reflects its intricate architecture. The central 2-oxopropane moiety (CH₂–CO–CH₂) is flanked by two carbamate groups: one protected by a tert-butyloxycarbonyl (Boc) group and the other by a benzyloxycarbonyl (Cbz) group . This dual protection strategy enhances stability during multi-step synthetic processes.

Key Structural Features:

-

Backbone: 2-Oxopropane (ketone-containing tri-carbon chain).

-

Protecting Groups: Boc (tert-butyl) and Cbz (benzyl) for amine protection.

-

Molecular Geometry: Linear arrangement with steric hindrance from bulky tert-butyl and benzyl groups.

Physicochemical Data:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₂N₂O₅ |

| Molecular Weight | 322.36 g/mol |

| SMILES Notation | CC(C)(C)OC(=O)NCC(=O)CNC(=O)OCC₁=CC=CC=C₁ |

| Purity (Commercial) | ≥95% |

| Storage Conditions | 2–8°C |

The Boc and Cbz groups render the compound lipophilic, with limited aqueous solubility but excellent solubility in organic solvents like dichloromethane and acetonitrile .

Synthesis and Preparation

Benzyl tert-butyl (2-oxopropane-1,3-diyl)dicarbamate is synthesized via carbamate coupling reactions, leveraging di-tert-butyl dicarbonate (Boc₂O) as a key reagent. The general protocol involves:

-

Amine Protection:

-

A primary amine (e.g., 1,3-diamino-2-propanol) undergoes sequential protection with Boc and Cbz groups.

-

Boc₂O reacts with the amine in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under basic conditions (e.g., triethylamine) .

-

The reaction proceeds via nucleophilic attack, forming stable carbamate linkages.

-

-

Oxidation:

-

Purification:

Critical Reaction Parameters:

-

Temperature: 0–25°C to prevent Boc group decomposition.

-

Solvent Choice: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.

-

Stoichiometry: Excess Boc₂O (1.5–2.0 equiv) ensures complete amine protection .

Applications in Medicinal Chemistry

Enzyme Inhibition

Carbamates are renowned for their enzyme inhibitory properties. The Boc and Cbz groups in this compound enable selective interaction with protease active sites, disrupting substrate binding. For instance, studies highlight its role in inhibiting serine proteases involved in inflammatory pathways .

Peptide Synthesis

The compound serves as a bifunctional building block in solid-phase peptide synthesis (SPPS):

-

Orthogonal Protection: Boc and Cbz groups allow sequential deprotection (Boc via trifluoroacetic acid; Cbz via hydrogenolysis) .

-

Backbone Modification: The ketone moiety enables conjugation with hydrazide or hydroxylamine functionalized peptides, facilitating structural diversification .

Drug Intermediate

As a precursor to cytotoxic agents, it has been utilized in synthesizing jaspine B analogs, which exhibit anticancer activity against human carcinoma cell lines .

Characterization Techniques

Nuclear Magnetic Resonance (NMR)

-

¹H NMR:

-

¹³C NMR:

-

Carbamate carbonyls: δ 155–160 ppm.

-

Ketone carbonyl: δ 208–210 ppm.

-

Mass Spectrometry (MS)

-

HRMS: Confirms exact mass (322.36 g/mol) and isotopic distribution.

Infrared Spectroscopy (IR)

Comparative Analysis with Related Compounds

The target compound’s dual protection and ketone functionality enable unique reactivity in multi-step syntheses, distinguishing it from simpler carbamates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume